molecular formula C9H12N2O B1267911 N-[(4-aminophenyl)methyl]acetamide CAS No. 99362-10-4

N-[(4-aminophenyl)methyl]acetamide

Cat. No. B1267911
CAS RN: 99362-10-4
M. Wt: 164.2 g/mol
InChI Key: QYQYMVAVTKTFEK-UHFFFAOYSA-N
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Description

“N-[(4-aminophenyl)methyl]acetamide” is a chemical compound with the formula C8H10N2O . It is also known by other names such as Acetanilide, 4’-amino-; p-(Acetylamino)aniline; p-Acetamidoaniline; p-Acetoaminoaniline; p-Aminoacetanilide; Acetparamin; Acetyl-p-phenylenediamine .


Molecular Structure Analysis

The molecular structure of “N-[(4-aminophenyl)methyl]acetamide” consists of an acetamide group (CH3CONH2) attached to an aminophenyl group (C6H4NH2) . The molecular weight of the compound is 150.1778 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

“N-(4-aminobenzyl)acetamide” plays a significant role in medicinal chemistry, particularly in the design and development of new pharmaceutical compounds. Its structure allows for molecular interactions that are crucial in the study of drug utilization and biological effects. It serves as a building block for synthesizing biologically active substances that can interact with specific functional groups or exhibit unique physicochemical properties .

Analgesic Activity

Derivatives of “N-(4-aminobenzyl)acetamide” have been investigated for their analgesic properties. For instance, certain N-phenylacetamide sulphonamides synthesized from this compound have shown promising results, exhibiting analgesic activity comparable to or superior to paracetamol . This highlights its potential use in developing new pain-relief medications.

Anticancer Research

In the field of oncology, “N-(4-aminobenzyl)acetamide” derivatives have been studied for their selective cytotoxicity towards cancer cells. One derivative, in particular, demonstrated substantial selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells . This selectivity is crucial for the development of targeted cancer therapies.

Chemical Synthesis and Industrial Applications

The compound is used in various chemical synthesis processes due to its reactivity and stability. It serves as an intermediate in the production of more complex chemical entities. Industrial applications may include the synthesis of dyes, resins, and other polymers where the amine functionality of the compound is utilized .

Pharmacological Studies

Pharmacological studies often utilize “N-(4-aminobenzyl)acetamide” to explore the therapeutic potential of new drugs. It’s involved in the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects .

Computational Chemistry

In computational chemistry, “N-(4-aminobenzyl)acetamide” is used to model and predict the behavior of new compounds. Its molecular structure can be analyzed computationally to understand the interactions at the atomic level, which is essential for drug design and discovery .

properties

IUPAC Name

N-[(4-aminophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYMVAVTKTFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-aminophenyl)methyl]acetamide

CAS RN

99362-10-4
Record name N-[(4-aminophenyl)methyl]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4.0 g (21 mmol, 1.0 eq.) of N-(4-nitrobenzyl)acetamide (I-21) in 100 mL of THF was added a catalytic amount of Raney Nickel. The mixture was stirred under 1 atm. of hydrogen at room temperature for 16 h. The mixture was filtered through Celite® and the pad was washed with 100 mL of THF. The solvent was removed in vacuo to provide 3.4 g (21 mmol, 100%) of N-(4-aminobenzyl)acetamide (I-22).
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4 g
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